![molecular formula C9H8BrN3O2 B14034113 Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom and the triazole ring in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is advantageous due to its short reaction time, broad substrate scope, and good functional group tolerance. The reaction conditions are optimized to ensure high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.
Condensation Reactions: The carboxylate group can undergo condensation with amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Condensation Reactions: Reagents like amines and alcohols in the presence of catalysts are used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Condensation Reactions: Products include amides and esters formed from the carboxylate group.
科学的研究の応用
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activities.
Biological Studies: It is studied for its potential as an inhibitor of various enzymes and receptors.
Material Science: It is used in the synthesis of new materials with unique properties.
Pharmaceutical Industry: It is explored for its potential in drug development and formulation.
作用機序
The mechanism of action of ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The bromine atom and carboxylate group enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .
類似化合物との比較
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
These compounds share the triazole and pyridine rings but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
ethyl 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-5-6(10)3-4-13(7)8/h3-5H,2H2,1H3 |
InChIキー |
DWVFYOPSELYQRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C2N1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


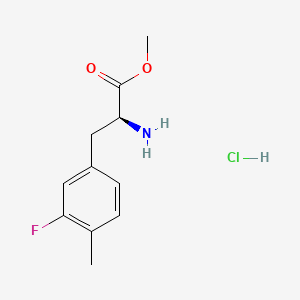
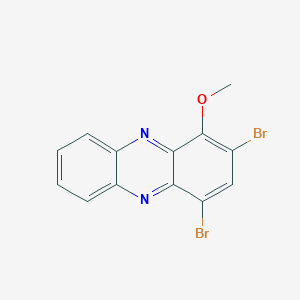
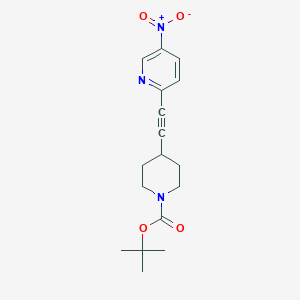
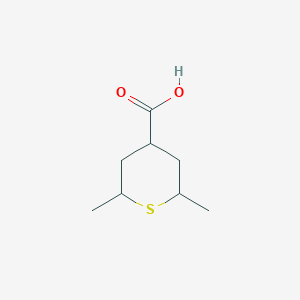


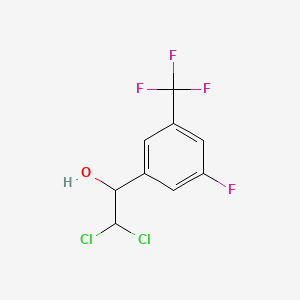


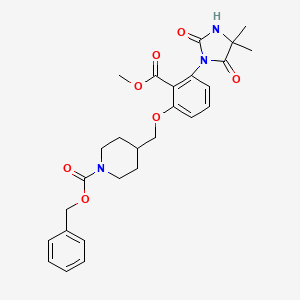
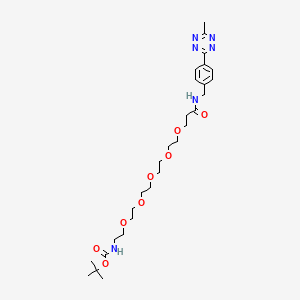
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

